Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
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Overview
Description
Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The formyl group can be introduced through formylation reactions, and the tert-butyl ester can be added using esterification techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its bicyclic structure can mimic natural products, making it a candidate for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, while the bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness: Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds. This allows for a wider range of chemical transformations and applications in synthesis and drug development.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
PHIQNGQZHIOIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)C=O |
Origin of Product |
United States |
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